molecular formula C14H20N2O4S B4597463 N-(3-methoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(3-methoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B4597463
M. Wt: 312.39 g/mol
InChI Key: AQLJBCOTJFHHJD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11437830 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Spectroscopic and Photophysicochemical Properties : A study highlighted the synthesis of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base. These compounds, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, showcased potential as photosensitizer candidates in PDT due to favorable fluorescence, singlet oxygen production, and photostability. The presence of benzenesulfonamide derivatives was instrumental in enhancing these properties, making them effective for cancer treatment alternatives (Öncül, Öztürk, & Pişkin, 2022).

Enzymatic Inhibition and Structural Studies

  • Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides, incorporating various moieties at the sulfonamide zinc binding group, were studied for their inhibition mechanism on carbonic anhydrase isoforms. This research provides insights into the binding and inhibitory effects of sulfonamide derivatives, contributing to the understanding of their potential therapeutic applications (Di Fiore et al., 2011).

Antiproliferative Activity

  • Antiproliferative Agents : Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines. This study identified compounds with significant antiproliferative activity, suggesting the potential of xanthone benzenesulfonamide hybrid compounds as lead anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Activity

  • Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide : A study demonstrated the antimicrobial efficacy of synthesized N-pyridin-3-yl-benzenesulfonamide against various bacterial strains, including Gram-positive and Gram-negative bacteria. The high yield synthesis and structural confirmation via spectral data underscore its potential as an antimicrobial agent (Ijuomah, Ike, & Obi, 2022).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide through the reaction with 3-methoxybenzoic acid were described. The study provided insights into the crystal structure and hydrogen bonding patterns, contributing to the understanding of the compound's chemical properties and potential applications in designing new materials or drugs (Sreenivasa et al., 2014).

Properties

IUPAC Name

N-(3-methoxypropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-11-3-9-15-21(18,19)13-7-5-12(6-8-13)16-10-2-4-14(16)17/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJBCOTJFHHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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